Ethyl 6-methoxyisoquinoline-3-carboxylate
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Overview
Description
Ethyl 6-methoxyisoquinoline-3-carboxylate is a chemical compound with the molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-methoxyisoquinoline-3-carboxylate typically involves the reaction of 6-methoxyisoquinoline with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methoxyisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-methoxyisoquinoline-3-carboxylic acid.
Reduction: 6-methoxyisoquinoline-3-methanol.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-methoxyisoquinoline-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 6-methoxyisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Ethyl 6-methoxyisoquinoline-3-carboxylate can be compared with other isoquinoline derivatives such as:
6-methoxyisoquinoline: Lacks the ester group, making it less reactive in certain chemical reactions.
Ethyl isoquinoline-3-carboxylate: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
The presence of both the methoxy and ester groups in this compound makes it unique and versatile for various applications .
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 6-methoxyisoquinoline-3-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(15)12-7-10-6-11(16-2)5-4-9(10)8-14-12/h4-8H,3H2,1-2H3 |
InChI Key |
ZQYXZBMNUSLETR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C2C=CC(=CC2=C1)OC |
Origin of Product |
United States |
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